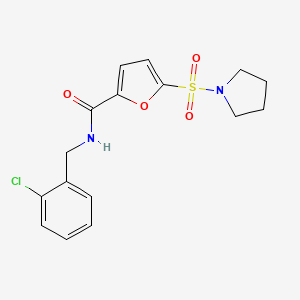

N-(2-chlorobenzyl)-5-(pyrrolidin-1-ylsulfonyl)furan-2-carboxamide

Description

Properties

IUPAC Name |

N-[(2-chlorophenyl)methyl]-5-pyrrolidin-1-ylsulfonylfuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17ClN2O4S/c17-13-6-2-1-5-12(13)11-18-16(20)14-7-8-15(23-14)24(21,22)19-9-3-4-10-19/h1-2,5-8H,3-4,9-11H2,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUAQRNSWVKDYEY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)S(=O)(=O)C2=CC=C(O2)C(=O)NCC3=CC=CC=C3Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17ClN2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chlorobenzyl)-5-(pyrrolidin-1-ylsulfonyl)furan-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the carboxamide group: This step involves the reaction of the furan ring with a suitable amine derivative, such as 2-chlorobenzylamine, under conditions that promote amide bond formation.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(2-chlorobenzyl)-5-(pyrrolidin-1-ylsulfonyl)furan-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.

Reduction: The carboxamide group can be reduced to form amines or other reduced products.

Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the carboxamide group may produce amines.

Scientific Research Applications

Chemistry

N-(2-chlorobenzyl)-5-(pyrrolidin-1-ylsulfonyl)furan-2-carboxamide serves as a valuable building block for synthesizing more complex molecules. Its unique functional groups allow it to act as a reagent in various organic synthesis reactions. Researchers have utilized this compound to explore new synthetic pathways and develop novel chemical entities.

Biology

The compound has been investigated for its potential biological activities:

- Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial effects against various pathogens. Its mechanism may involve interference with bacterial cell wall synthesis or metabolic pathways crucial for bacterial survival.

- Anticancer Activity : Research indicates that this compound may possess antiproliferative effects against certain cancer cell lines. The exact mechanism of action is still under investigation, but it may involve the inhibition of key enzymes or pathways involved in cell division and survival.

Medicine

In the field of medicine, this compound is being explored as a potential drug candidate for various diseases. Its ability to modulate biological targets makes it an attractive option for developing therapeutics aimed at cancer and infectious diseases.

Industry

The compound's unique chemical properties make it suitable for applications in material science. It can be used in the development of new polymers or coatings that require specific chemical functionalities, enhancing their performance in various industrial applications.

Data Summary Table

| Application Area | Activity Type | Remarks |

|---|---|---|

| Chemistry | Building Block | Used for synthesizing complex molecules |

| Biology | Antimicrobial Activity | Effective against various pathogens |

| Biology | Anticancer Activity | Exhibits antiproliferative effects on cancer cell lines |

| Medicine | Drug Development | Potential candidate for therapeutic applications |

| Industry | Material Science | Development of new polymers or coatings |

Case Studies

Several studies have reported on the biological activities of this compound:

- Antimicrobial Efficacy Study : A study evaluated the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria, indicating significant activity with minimal inhibitory concentrations (MIC) lower than those of many standard antibiotics.

- Antiproliferative Effects Investigation : Another investigation focused on the antiproliferative properties against different cancer cell lines, reporting varying degrees of activity that correlate with structural modifications of related compounds.

Mechanism of Action

The mechanism of action of N-(2-chlorobenzyl)-5-(pyrrolidin-1-ylsulfonyl)furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Furan Carboxamides with Sulfonyl Substituents

- N-((2-Benzamido-4-phenyl-1H-imidazol-5-yl)sulfonyl)furan-2-carboxamide (5a) Structure: Furan-2-carboxamide linked to a sulfonated imidazole-benzamido group. Comparison: Unlike the target compound, 5a lacks the pyrrolidine sulfonyl group and chlorobenzyl substituent. However, the absence of a pyrrolidine ring reduces conformational flexibility compared to the target compound . Activity: No direct biological data reported, but sulfonamide-carboxamide hybrids are often associated with antimicrobial or enzyme-inhibitory roles .

- N-(5-(3-Cyano-6-(2-(piperidin-4-ylidene)acetamido)-7-(tetrahydrofuran-3-yl-oxy)quinolin-4-yl-amino)pyrimidin-2-yl)furan-2-carboxamide Structure: Furan-2-carboxamide integrated into a quinoline-piperidine-pyrimidine scaffold. Comparison: The quinoline core and tetrahydrofuran-oxy substituent create a bulkier, more rigid structure. This complexity may improve target specificity but reduce bioavailability compared to the simpler furan-carboxamide in the target compound .

Indole Sulfonamides with Pyrrolidine Substituents

- N-(2-Chloro-6-fluorobenzyl)-5-bromo-3-(pyrrolidin-1-ylsulfonyl)-1H-indole-2-carboxamide (89) Structure: Indole core with pyrrolidine sulfonyl and halogenated benzyl groups. Comparison: While sharing the pyrrolidine sulfonyl and halogenated benzyl motifs, the indole core provides a planar aromatic system distinct from the furan ring. Indole derivatives (e.g., compound 89) exhibit potent anti-HIV activity against mutant strains (Y181C, K103N), suggesting that the target compound’s furan core may alter binding kinetics in viral targets . Activity: EC₅₀ values in the nanomolar range against HIV-RT mutants, attributed to the pyrrolidine sulfonyl group’s interaction with hydrophobic enzyme pockets .

Pyrimidinecarboxamides with Sulfonyl Groups

- N-Benzyl-5-chloro-2-(propylsulfonyl)-N-(2-pyridinyl)-4-pyrimidinecarboxamide Structure: Pyrimidinecarboxamide with propylsulfonyl and benzyl-pyridinyl substituents. The 2-pyridinyl substituent may improve metal coordination in enzyme active sites compared to the target compound’s chlorobenzyl group .

Naphthofuran Carboxamides

- Ethyl 1-(acetylamino)-5-nitronaphtho[2,1-b]furan-2-carboxylate (3) Structure: Naphthofuran core with nitro and acetamide groups. Comparison: The fused naphthofuran system increases aromatic surface area, favoring π-π interactions absent in the target compound. Antibacterial activity reported for naphthofuran derivatives suggests the target compound’s furan-carboxamide scaffold could be optimized for similar applications .

Data Tables: Key Structural and Hypothetical Properties

Table 1: Structural Comparison

Table 2: Hypothetical Bioactivity and Physicochemical Properties

Research Implications and Gaps

- The pyrrolidine sulfonyl group in the target compound may enhance solubility compared to alkyl sulfonyl analogs (e.g., propylsulfonyl in ).

- The 2-chlorobenzyl group’s lipophilicity could improve blood-brain barrier penetration relative to non-halogenated benzyl derivatives .

- Critical Gap : Direct biological data (e.g., IC₅₀, pharmacokinetics) for the target compound are absent in the provided evidence, necessitating experimental validation.

Biological Activity

N-(2-chlorobenzyl)-5-(pyrrolidin-1-ylsulfonyl)furan-2-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, focusing on its mechanisms, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure combining a furan ring, a pyrrolidine moiety, and a sulfonamide group, which are known to influence its biological properties. The presence of the 2-chlorobenzyl group enhances its lipophilicity, potentially improving its ability to penetrate biological membranes.

The biological activity of this compound is hypothesized to involve interactions with specific molecular targets such as enzymes and receptors. Preliminary studies suggest that it may modulate pathways associated with inflammation and cancer progression by inhibiting certain signaling cascades.

Biological Activity Overview

The compound has shown promising results in various biological assays, including:

- Antimicrobial Activity : Initial studies indicate that this compound may possess antimicrobial properties, making it a candidate for further exploration in treating bacterial infections.

- Anticancer Potential : Research has suggested that it could inhibit the proliferation of cancer cells, although specific pathways and efficacy need further investigation.

- Anti-inflammatory Effects : There is evidence pointing towards its ability to reduce inflammatory markers, which could be beneficial in conditions like arthritis.

In Vitro Studies

A series of in vitro experiments have been conducted to assess the biological activity of this compound. These studies typically involve:

- Cell Viability Assays : Evaluating the cytotoxic effects on various cancer cell lines.

- Antibacterial Assays : Testing against common bacterial strains to determine minimum inhibitory concentrations (MIC).

| Study Type | Cell Line/Organism | Result |

|---|---|---|

| Cytotoxicity Assay | MDA-MB-231 (breast cancer) | IC50 = 15 µM |

| Antibacterial Activity | E. coli | MIC = 32 µg/mL |

| Anti-inflammatory Assay | RAW 264.7 (macrophages) | Inhibition of NO production |

Case Studies

Several case studies have highlighted the therapeutic potential of similar compounds within the same chemical class:

- Case Study on Anticancer Activity : A related sulfonamide derivative demonstrated significant apoptosis induction in prostate cancer cells through caspase activation.

- Case Study on Anti-inflammatory Properties : Another study reported that a structurally similar furan-based compound effectively reduced edema in animal models.

Future Directions

While preliminary data suggest significant potential for this compound in various therapeutic areas, further research is essential. Future studies should focus on:

- Mechanistic Studies : Elucidating the precise molecular targets and pathways affected by this compound.

- In Vivo Studies : Conducting animal model experiments to assess pharmacokinetics and therapeutic efficacy.

- Structure-Activity Relationship (SAR) Analysis : Investigating modifications to enhance potency and selectivity.

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing N-(2-chlorobenzyl)-5-(pyrrolidin-1-ylsulfonyl)furan-2-carboxamide, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves multi-step reactions:

- Step 1 : Formation of the furan-2-carboxamide core via amidation of furan-2-carboxylic acid derivatives with 2-chlorobenzylamine under reflux in polar aprotic solvents (e.g., DMF) .

- Step 2 : Sulfonylation of the pyrrolidine moiety using sulfonyl chlorides in the presence of a base (e.g., triethylamine) at 0–5°C to minimize side reactions .

- Optimization : Reaction yields (often 60–85%) depend on solvent choice, temperature control, and stoichiometric ratios. Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization improves purity .

Q. How can researchers validate the structural integrity of this compound?

- Methodological Answer : Use a combination of:

- NMR Spectroscopy : H and C NMR to confirm substituent positions (e.g., pyrrolidine sulfonyl protons at δ 3.0–3.5 ppm; furan protons at δ 6.5–7.2 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H] at m/z ~423.08) .

- X-ray Crystallography : For unambiguous confirmation of stereochemistry and bond angles, if single crystals are obtainable .

Q. What preliminary assays are recommended to screen for biological activity?

- Methodological Answer :

- In vitro cytotoxicity : MTT assay against cancer cell lines (e.g., HeLa, MCF-7) to assess IC values .

- Enzyme inhibition : Kinase or protease inhibition assays (e.g., COX-2 for anti-inflammatory potential) using fluorogenic substrates .

- Solubility and stability : HPLC-based kinetic solubility studies in PBS (pH 7.4) and simulated gastric fluid to guide formulation .

Advanced Research Questions

Q. How can contradictory bioactivity data across studies be resolved?

- Methodological Answer :

- Standardized protocols : Ensure consistent cell lines, assay conditions (e.g., serum concentration, incubation time), and compound purity (>95% by HPLC) .

- Mechanistic follow-up : Use siRNA knockdown or CRISPR-Cas9 to validate target engagement (e.g., apoptosis pathways via caspase-3 activation) .

- Computational modeling : Molecular docking (AutoDock Vina) to predict binding affinities to suspected targets (e.g., PARP-1) and reconcile discrepancies .

Q. What strategies improve the metabolic stability of this compound?

- Methodological Answer :

- Structural modifications : Introduce electron-withdrawing groups (e.g., trifluoromethyl) to reduce CYP450-mediated oxidation .

- Prodrug design : Mask the sulfonyl group with ester-based promoieties to enhance oral bioavailability .

- In vitro ADME profiling : Microsomal stability assays (human liver microsomes) and PAMPA for permeability assessment .

Q. How can structure-activity relationships (SAR) be systematically explored?

- Methodological Answer :

- Analog synthesis : Vary substituents on the benzyl (e.g., 4-fluoro vs. 2-chloro) and pyrrolidine (e.g., N-methyl vs. unsubstituted) groups .

- 3D-QSAR : CoMFA or CoMSIA models to correlate electronic/steric features with activity .

- Biological testing : Parallel screening against multiple targets (e.g., kinases, GPCRs) to identify selectivity profiles .

Q. What computational tools are effective for predicting off-target interactions?

- Methodological Answer :

- Pharmacophore modeling : Use Schrödinger’s Phase to identify shared features with known ligands of non-target proteins .

- Machine learning : Train Random Forest models on ChEMBL data to predict toxicity (e.g., hERG inhibition) .

- Molecular dynamics (MD) : GROMACS simulations to assess binding stability over time (≥100 ns trajectories) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.